

Decoding RNA Architecture: A Guide to Chemical Probing of RNA Structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Dimethylamino-6-hydroxypurine*

Cat. No.: *B014356*

[Get Quote](#)

Introduction: The Dynamic World of RNA Structure

For decades, RNA was primarily viewed as a passive messenger, a transient copy of genetic information. This perspective has undergone a dramatic transformation. It is now unequivocally clear that RNA molecules are dynamic, intricate structures that play active and often complex regulatory roles in virtually every biological process.^[1] The function of an RNA molecule is inextricably linked to its three-dimensional architecture, which dictates its interactions with other molecules, including proteins, other RNAs, and small molecule ligands.

A common misconception among researchers entering the field of RNA structure analysis is the role of modified bases. For instance, N2,N2-Dimethylguanine (m2,2G) is a naturally occurring modification found in ribosomal RNA (rRNA) and transfer RNA (tRNA).^{[2][3]} Its presence influences the local RNA structure and stability.^{[2][3][4][5]} However, m2,2G itself is not used as an external chemical probe to analyze the structure of other RNA molecules. Instead, the field relies on a powerful set of techniques known as chemical probing, where small molecules are used to "footprint" the RNA, revealing its structural organization.

This application note will provide a comprehensive guide to one of the most robust and widely used chemical probing methods: Dimethyl Sulfate Mutational Profiling with sequencing (DMS-MaPseq). We will delve into the principles of this technique, provide a detailed protocol for its application, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate RNA structure analysis into their workflows.

Principles of Chemical Probing with Dimethyl Sulfate (DMS)

Chemical probing is a powerful method for elucidating RNA secondary structures in their native context.^{[6][7]} The technique utilizes chemical reagents that selectively modify nucleotides in a structure-dependent manner. Dimethyl sulfate (DMS) is a small, cell-permeable methylating agent that has been a cornerstone of RNA structure analysis for decades.^{[8][9]}

DMS primarily methylates the Watson-Crick face of unpaired adenine (at the N1 position) and cytosine (at the N3 position) residues.^[1] Because these positions are involved in canonical base pairing, their accessibility to DMS is a direct indicator of whether a nucleotide is in a single-stranded or double-stranded region. This structure-specific modification pattern provides a high-resolution map of the RNA's secondary structure.

The sites of DMS modification can be detected in several ways. A revolutionary advancement in this field is the development of mutational profiling (MaP).^[9] In this method, a specialized reverse transcriptase enzyme reads through the DMS-modified RNA and incorporates mutations into the resulting complementary DNA (cDNA) at the sites of modification.^[1] These mutations are then identified by high-throughput sequencing, allowing for a quantitative, transcriptome-wide analysis of RNA structure.^{[1][10]}

Application Note: High-Throughput RNA Structure Analysis using DMS-MaPseq

Overview of the DMS-MaPseq Workflow

DMS-MaPseq is a powerful technique that couples DMS probing with next-generation sequencing to provide a global snapshot of RNA structures within living cells.^{[10][11]} The workflow can be broadly divided into the following stages:

- In vivo or in vitro DMS Treatment: RNA is treated with DMS either directly in living cells (in vivo) or after extraction (in vitro).
- RNA Isolation and Purification: Total RNA is extracted and purified from the treated samples.

- Reverse Transcription with Mutational Profiling: A thermostable group II intron reverse transcriptase (TGIRT) is used to synthesize cDNA from the modified RNA, introducing mutations at the sites of DMS adduction.
- Library Preparation and Sequencing: The resulting cDNA is used to prepare a library for high-throughput sequencing.
- Data Analysis: Sequencing reads are aligned to a reference transcriptome, and the mutation rates at each nucleotide position are calculated to infer the RNA structure.

```
dot graph TD; A[In vivo/In vitro DMS Treatment] --> B[RNA Isolation]; B --> C[Reverse Transcription with Mutational Profiling]; C --> D[Library Preparation]; D --> E[High-Throughput Sequencing]; E --> F[Data Analysis and Structure Modeling]; subgraph "Experimental Phase" A; B; C; D; end subgraph "Computational Phase" E; F; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#5F6368,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF end
```

Figure 1: High-level workflow of the DMS-MaPseq experiment.

Advantages and Limitations of DMS-MaPseq

Advantages:

- In vivo analysis: DMS is cell-permeable, allowing for the study of RNA structure in its native cellular environment.[10]
- High-throughput: Coupled with next-generation sequencing, DMS-MaPseq can be used for transcriptome-wide structure analysis.[11]
- High signal-to-noise ratio: DMS modifications provide a robust and clear signal for unpaired nucleotides.[1]

- Small probe size: The small size of DMS allows for high-resolution mapping of RNA structures.[8]

Limitations:

- Limited nucleotide coverage: Traditionally, DMS only probes adenine and cytosine. While recent advancements have expanded its use to all four bases under specific conditions, this remains a consideration.[9]
- Toxicity: DMS is a potent mutagen and carcinogen and must be handled with appropriate safety precautions.

Key Experimental Considerations

- DMS Concentration and Treatment Time: These parameters need to be optimized to ensure sufficient modification for detection without causing excessive damage to the RNA or cellular toxicity.
- Control Samples: It is crucial to include untreated control samples to account for background mutations and reverse transcription errors.
- Reverse Transcriptase Choice: The use of a thermostable group II intron reverse transcriptase (TGIRT) is recommended for its high processivity and ability to read through DMS adducts.[11]

Detailed Protocol for In-Cell RNA Structure Probing using DMS-MaPseq

This protocol provides a detailed, step-by-step methodology for performing in-cell DMS-MaPseq on cultured mammalian cells.

Materials and Reagents

Reagent/Material	Supplier	Catalog Number
Cultured Mammalian Cells	(User-specific)	
Dimethyl Sulfate (DMS)	Sigma-Aldrich	D186309
TRIzol Reagent	Thermo Fisher Scientific	15596026
DNase I (RNase-free)	NEB	M0303
TGIRT-III Enzyme	InGex	TGIRT3
Random Hexamers	Thermo Fisher Scientific	N8080127
dNTP Mix (10 mM)	NEB	N0447
NEBNext Ultra II RNA Library Prep Kit	NEB	E7770
Agencourt AMPure XP Beads	Beckman Coulter	A63881

Step-by-Step Methodology

1. Cell Culture and DMS Treatment

- Culture mammalian cells to approximately 80-90% confluence in a 10 cm dish.
- Prepare a fresh 1:10 dilution of DMS in 100% ethanol.
- Aspirate the culture medium and wash the cells once with 10 mL of pre-warmed PBS.
- Add 5 mL of pre-warmed culture medium to the cells.
- Add the diluted DMS to the culture medium to a final concentration of 2% (v/v).
- Incubate the cells at 37°C for 5 minutes.
- To quench the reaction, add 10 mL of ice-cold PBS containing 30% (v/v) β -mercaptoethanol.
- Immediately place the dish on ice and proceed to RNA extraction.

2. RNA Isolation and Purification

- Aspirate the quenching solution and add 1 mL of TRIzol reagent to the dish.
- Lyse the cells by pipetting up and down and transfer the lysate to a 1.5 mL microfuge tube.
- Proceed with RNA extraction according to the TRIzol manufacturer's protocol.
- Resuspend the final RNA pellet in 50 μ L of RNase-free water.
- Perform a DNase I treatment to remove any contaminating genomic DNA according to the manufacturer's protocol.
- Purify the RNA using an appropriate clean-up kit or phenol-chloroform extraction followed by ethanol precipitation.
- Assess RNA quality and quantity using a Bioanalyzer or similar instrument.

3. Reverse Transcription with Mutational Profiling

- In a PCR tube, combine 1-2 μ g of total RNA, 1 μ L of random hexamers (50 μ M), and RNase-free water to a final volume of 11 μ L.
- Incubate at 65°C for 5 minutes, then place on ice for 2 minutes.
- Prepare the reverse transcription master mix:
 - 4 μ L of 5x TGIRT Reaction Buffer
 - 1 μ L of 100 mM DTT
 - 1 μ L of 10 mM dNTP mix
 - 1 μ L of RNase Inhibitor
 - 1 μ L of TGIRT-III enzyme
- Add 9 μ L of the master mix to the RNA/primer mix.
- Incubate at 25°C for 10 minutes, followed by 60°C for 60 minutes.

- Terminate the reaction by heating at 85°C for 5 minutes.

4. Library Preparation and Sequencing

- Use the synthesized cDNA as input for the NEBNext Ultra II RNA Library Prep Kit.
- Follow the manufacturer's protocol for end repair, adapter ligation, and PCR amplification.
- Perform size selection and purification of the final library using Agencourt AMPure XP beads.
- Quantify the library and assess its quality before proceeding to high-throughput sequencing on an Illumina platform.

5. Data Analysis

- Trim adapter sequences and low-quality reads from the raw sequencing data.
- Align the trimmed reads to the reference transcriptome.
- Use specialized software (e.g., ShapeMapper, DREEM) to calculate the mutation frequency at each nucleotide position.[\[12\]](#)
- Normalize the mutation rates against the untreated control samples.
- Use the normalized reactivity profiles to constrain RNA secondary structure prediction algorithms (e.g., RNAstructure, ViennaRNA).

Data Interpretation and Visualization

The output of a DMS-MaPseq experiment is a per-nucleotide reactivity profile. High reactivity at a given adenine or cytosine residue indicates that it is likely in a single-stranded region, while low reactivity suggests it is base-paired. This information can be visualized as a reactivity track alongside the RNA sequence or used to generate a more accurate secondary structure model.

```
dot graph G { layout=neato; node [shape=circle, style=filled, width=0.5, height=0.5, fixedsize=true]; A [label="A", pos="0,1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; U1 [label="U", pos="1,1!", fillcolor="#FBBC05", fontcolor="#202124"]; G1 [label="G", pos="2,1!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C1 [label="C", pos="3,1!", fillcolor="#4285F4",
```

```
fontcolor="#FFFFFF"]; G2 [label="G", pos="4,1!", fillcolor="#34A853", fontcolor="#FFFFFF"];
C2 [label="C", pos="5,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; U2 [label="U", pos="6,1!",
fillcolor="#FBBC05", fontcolor="#202124"]; A_mod [label="A-CH3", pos="0,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
U1_unmod [label="U", pos="1,0!", fillcolor="#FBBC05", fontcolor="#202124"]; G1_unmod [label="G", pos="2,0!",
fillcolor="#34A853", fontcolor="#FFFFFF"]; C_mod [label="C-CH3", pos="3,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
G2_unmod [label="G", pos="4,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C2_unmod [label="C", pos="5,0!",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; U2_unmod [label="U", pos="6,0!", fillcolor="#FBBC05", fontcolor="#202124"];
DMS [label="DMS", shape=box, style=rounded, pos="3,-1!", fillcolor="#F1F3F4", fontcolor="#202124"]; A -- A_mod [label="Unpaired", color="#EA4335"];
C1 -- C_mod [label="Unpaired", color="#4285F4"]; DMS -> A_mod; DMS -> C_mod; G1 -- G2 [style=invis]; }
```

Figure 2: DMS modification of unpaired Adenine and Cytosine.

Troubleshooting Common Issues

Issue	Possible Cause	Solution
Low cDNA yield	Poor RNA quality or insufficient input	Use high-quality, intact RNA. Increase the amount of input RNA.
High background mutation rate	Over-amplification during library prep	Reduce the number of PCR cycles. Use a high-fidelity polymerase.
No DMS-specific signal	Inefficient DMS treatment or quenching	Optimize DMS concentration and incubation time. Ensure rapid and effective quenching.
Bias in sequencing library	Suboptimal fragmentation or size selection	Optimize fragmentation conditions. Perform precise size selection.

Conclusion

DMS-MaPseq has emerged as a powerful and versatile tool for elucidating RNA structure on a global scale and in a cellular context. By providing a detailed, nucleotide-resolution map of RNA base-pairing, this technique offers invaluable insights into the structural basis of RNA function. While the handling of DMS requires care, the richness of the data and the broad applicability of the method make it an essential component of the modern RNA biologist's toolkit. As our understanding of the "RNA world" continues to expand, techniques like DMS-MaPseq will be instrumental in deciphering the complex interplay between RNA structure and biological function.

References

- RNA Structure Analysis by Chemical Probing with DMS and CMCT. (n.d.). SpringerLink.
- DMS Footprinting of Structured RNAs and RNA-Protein Complexes. (2010). PubMed Central.
- Mutation signature filtering enables high-fidelity RNA structure probing at all four nucleobases with DMS. (2021). Nucleic Acids Research.
- Probing RNA Structure with Dimethyl Sulfate Mutational Profiling with Sequencing In Vitro and in Cells. (2022). Journal of Visualized Experiments.
- Utilizing DMS for RNA structure probing by deep sequencing. (n.d.). ResearchGate.
- Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs. (2008). PubMed Central.
- Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs. (2008). RNA.
- Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs. (2008). RNA.
- DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo. (2017). eScholarship.
- Chemical Probing of RNA Structure In Vivo Using SHAPE-MaP and DMS-MaP. (2023). Methods in Molecular Biology.
- (PDF) Effects of N2,n2-Dimethylguanosine on RNA Structure. (n.d.). Amanote Research.
- In-cell RNA structure probing with SHAPE-MaP. (2019). PubMed Central.
- RNA Secondary Structure Study by Chemical Probing Methods Using DMS and CMCT. (2018). Methods in Molecular Biology.
- N2,N2-Dimethylguanosine (HMDB0004824). (n.d.). Human Metabolome Database.
- N2,N2-Dimethylguanin. (2022). Wikipedia.
- In Vivo RNA Structure Probing with DMS-MaPseq. (2018). Springer Nature Experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Probing RNA Structure with Dimethyl Sulfate Mutational Profiling with Sequencing In Vitro and in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Effects of N2,n2-Dimethylguanosine on RNA Structure [research.amanote.com]
- 6. RNA Structure Analysis by Chemical Probing with DMS and CMCT | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In Vivo RNA Structure Probing with DMS-MaPseq | Springer Nature Experiments [experiments.springernature.com]
- 11. escholarship.org [escholarship.org]
- 12. Chemical Probing of RNA Structure In Vivo Using SHAPE-MaP and DMS-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Decoding RNA Architecture: A Guide to Chemical Probing of RNA Structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014356#using-n2-n2-dimethylguanine-as-a-probe-for-rna-structure-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com